molecular formula C20H26N8 B2681014 N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-cyclopropyl-N-methylpyrimidin-4-amine CAS No. 2200320-34-7

N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-cyclopropyl-N-methylpyrimidin-4-amine

Cat. No. B2681014
CAS RN: 2200320-34-7
M. Wt: 378.484
InChI Key: LMGORCDKVKEDNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products . The structure of the isolated compounds was confirmed by IR, 1 H, 13 C, and 31 P NMR, and mass spectra and X-ray analysis .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by X-ray diffraction data . Non-hydrogen atoms are shown as thermal vibration ellipsoids with a probability of 50% .


Chemical Reactions Analysis

Aromatic 7-R1-8-R2-3-tert-butylpyrazolo [5,1-c][1,2,4]triazines (R1 = H, Br; R2 = H, Me, Br) reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products to the C4 atom . Further oxidation with atmospheric oxygen or N-bromosuccinimide afforded previously unknown (3-tert-butylpyrazolo [5,1-c][1,2,4]triazin-4-yl)phosphine oxides and 2,2-dibromoacetamide as a by-product .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by IR, 1 H, 13 C (APT), and 31 P NMR spectra . The chemical shifts were measured relative to the residual proton and carbon signals of the deuterated solvent (DMSO-d6, CDCl3) or 85% H3PO4 (31 P) .

Mechanism of Action

The mechanism of action for similar compounds suggests that at physiological pH conditions, protonated amines or nitrogen heterocycles could form π-cation interactions with the amino acid carbonyl groups of DNA gyrase , which was beneficial for antibacterial effects .

properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-cyclopropyl-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8/c1-20(2,3)19-24-23-16-7-8-17(25-28(16)19)27-10-14(11-27)26(4)18-9-15(13-5-6-13)21-12-22-18/h7-9,12-14H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGORCDKVKEDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-cyclopropyl-N-methylpyrimidin-4-amine

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